2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione
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Overview
Description
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione is an organotin compound with the molecular formula C15H32O2Sn. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione typically involves the reaction of diethylstannane with butyl alcohols under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the dioxastanninane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various organotin oxides, reduced tin compounds, and substituted organotin derivatives .
Scientific Research Applications
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione involves its interaction with biological molecules and catalytic sites. The compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, it can interact with cellular components, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane
- 2,2-Dibutyl-1,3,2-dioxastanninane
- 2,2-Dibutyl-4,4,6-trimethyl-1,3,2-dioxastanninane
- 2,2-Dibutyl-1,3,2-dithiastanninane
Uniqueness
2,2-Dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
102712-53-8 |
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Molecular Formula |
C15H28O4Sn |
Molecular Weight |
391.09 g/mol |
IUPAC Name |
2,2-dibutyl-5,5-diethyl-1,3,2-dioxastanninane-4,6-dione |
InChI |
InChI=1S/C7H12O4.2C4H9.Sn/c1-3-7(4-2,5(8)9)6(10)11;2*1-3-4-2;/h3-4H2,1-2H3,(H,8,9)(H,10,11);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
YPUUZIHJNYWPEM-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C(C(=O)O1)(CC)CC)CCCC |
Origin of Product |
United States |
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